molecular formula C15H11N3O2S B11441791 N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Cat. No.: B11441791
M. Wt: 297.3 g/mol
InChI Key: QMWMHQFPJLRLMQ-UHFFFAOYSA-N
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Description

N-[4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a chemical compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of N-[4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)phenyl]benzamide typically involves the reaction of 4-aminobenzamide with a suitable thiosemicarbazide derivative under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring. The reaction mixture is then heated under reflux conditions to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-[4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxadiazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group may yield sulfoxides or sulfones, while reduction of the oxadiazole ring may produce corresponding amines or alcohols .

Scientific Research Applications

N-[4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)phenyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and sulfanylidene group are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

N-[4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)phenyl]benzamide can be compared with other similar compounds, such as:

    N-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide: This compound has a similar structure but lacks the phenyl group, which may affect its biological activity and chemical properties.

    4-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid:

The uniqueness of N-[4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)phenyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H11N3O2S

Molecular Weight

297.3 g/mol

IUPAC Name

N-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzamide

InChI

InChI=1S/C15H11N3O2S/c19-13(10-4-2-1-3-5-10)16-12-8-6-11(7-9-12)14-17-18-15(21)20-14/h1-9H,(H,16,19)(H,18,21)

InChI Key

QMWMHQFPJLRLMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NNC(=S)O3

solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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